molecular formula C21H21FN4O3 B2712284 N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide CAS No. 2319851-14-2

N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide

Cat. No.: B2712284
CAS No.: 2319851-14-2
M. Wt: 396.422
InChI Key: DIJMUKHRCVIYPG-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide is a complex organic compound that features a triazole ring, a cyclopropyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide typically involves multiple steps. One common approach starts with the reaction of cyclopropylamine and 2-fluoronitrobenzene in dimethylformamide (DMF) at ambient temperature. This reaction is followed by a series of cycloaddition and condensation reactions to form the triazole ring and attach the methoxyphenyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and fluorobenzamide compounds. Examples include:

Uniqueness

N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-fluorobenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-29-16-10-6-14(7-11-16)19-24-25(21(28)26(19)15-8-9-15)13-12-23-20(27)17-4-2-3-5-18(17)22/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJMUKHRCVIYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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